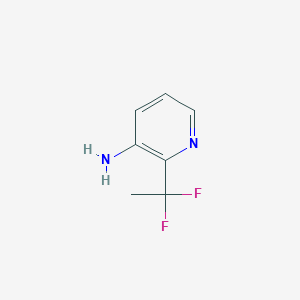

2-(1,1-Difluoroethyl)pyridin-3-amine

CAS No.:

Cat. No.: VC18023050

Molecular Formula: C7H8F2N2

Molecular Weight: 158.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8F2N2 |

|---|---|

| Molecular Weight | 158.15 g/mol |

| IUPAC Name | 2-(1,1-difluoroethyl)pyridin-3-amine |

| Standard InChI | InChI=1S/C7H8F2N2/c1-7(8,9)6-5(10)3-2-4-11-6/h2-4H,10H2,1H3 |

| Standard InChI Key | SVKHXXDGMAJPLB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=C(C=CC=N1)N)(F)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The core structure of 2-(1,1-difluoroethyl)pyridin-3-amine comprises a six-membered pyridine ring substituted with a 1,1-difluoroethyl group (–CF₂CH₃) at position 2 and a primary amine (–NH₂) at position 3. The fluorine atoms introduce electronegativity and steric effects, which influence the molecule’s electronic distribution and intermolecular interactions. The amine group provides a site for hydrogen bonding and further functionalization, making the compound a versatile intermediate .

Predicted Physicochemical Parameters

Key physicochemical properties, as reported by ChemicalBook, include:

| Property | Value |

|---|---|

| Boiling Point | 259.5 ± 35.0 °C |

| Density | 1.2 ± 0.06 g/cm³ |

| pKa | 4.09 ± 0.22 |

The relatively high boiling point suggests moderate polarity, consistent with the presence of hydrogen-bonding amine and fluorine groups. The density aligns with trends observed in fluorinated aromatic compounds, which often exceed 1.0 g/cm³ due to fluorine’s atomic mass. The pKa of 4.09 indicates weak basicity, likely attributable to the electron-withdrawing effects of the difluoroethyl group, which reduces the amine’s lone pair availability .

Synthetic Methodologies

Challenges in Fluorinated Pyridine Synthesis

Introducing fluorine atoms into aromatic systems often requires specialized reagents or catalysts. For 2-(1,1-difluoroethyl)pyridin-3-amine, two primary synthetic challenges emerge: (i) installing the difluoroethyl group regioselectively at the 2-position and (ii) introducing the amine group at the 3-position without side reactions. While no direct synthesis is documented in the provided sources, analogous routes for related compounds offer plausible strategies .

Reductive Amination of Pyridine Ketones

An alternative route could begin with 2-acetylpyridine, which undergoes fluorination using a reagent like diethylaminosulfur trifluoride (DAST) to yield 2-(1,1-difluoroethyl)pyridine. Subsequent nitration at the 3-position followed by reduction of the nitro group to an amine might complete the synthesis. This method mirrors steps in the synthesis of 4-(difluoromethyl)pyridin-2-amine, where fluorination precedes amination .

Future Research Directions

Synthetic Optimization

Developing catalytic asymmetric methods to access enantiomerically pure forms could unlock applications in chiral drug synthesis. Additionally, flow chemistry approaches might improve yield and scalability compared to batch processes .

Biological Screening

Priority should be given to in vitro assays evaluating kinase inhibition, antibacterial activity, and cytotoxicity. Computational docking studies against PI3K or mTOR targets could rationalize design modifications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume